N-[1-Methyl-3-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine
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Overview
Description
N-[1-Methyl-3-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is a complex organic compound that features a piperidine ring, an indene moiety, and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Methyl-3-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene moiety, followed by the introduction of the piperidine ring through cyclization reactions. The final step involves the formation of the hydroxylamine group.
Indene Synthesis: The indene moiety can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Piperidine Introduction: The piperidine ring can be introduced through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium tert-butoxide.
Hydroxylamine Formation: The hydroxylamine group is typically introduced through a nucleophilic substitution reaction, where a hydroxylamine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-Methyl-3-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-Methyl-3-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-Methyl-3-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form hydrogen bonds with active sites, while the piperidine and indene moieties provide structural stability and specificity. This allows the compound to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Indene Derivatives: Compounds like indene and its derivatives are structurally similar and are used in various organic synthesis applications.
Uniqueness
N-[1-Methyl-3-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of both the piperidine ring and the indene moiety allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Properties
CAS No. |
61957-08-2 |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-(1-methyl-3-piperidin-1-yl-1,3-dihydroinden-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C15H20N2O/c1-11-12-7-3-4-8-13(12)15(14(11)16-18)17-9-5-2-6-10-17/h3-4,7-8,11,15,18H,2,5-6,9-10H2,1H3 |
InChI Key |
DXGFDAIWPXOFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(C1=NO)N3CCCCC3 |
Origin of Product |
United States |
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